Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate
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Overview
Description
This compound is a derivative of carbamic acid, which contains an ethyl group, a phenyl group, and a tert-butoxycarbonyl group . It is a complex organic molecule that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound can involve several steps. For example, one method involves adding benzyl chloride to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfonyl chloride, and reacting until complete . After this, liquid ammonia is added and reacted for 2.5-3.5 hours, cooled to 23-28°C, and di-tert-butyl dicarbonate is added and stirred for 0.5-1 hour . Hydrogen gas is then introduced to remove the benzyl group, yielding the product .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes an ethyl group, a phenyl group, and a tert-butoxycarbonyl group . The exact structure can be determined using techniques such as NMR .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. For example, the amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its purity and storage conditions. For example, it should be stored at 0-8°C . Its molecular weight is 372.436.Properties
IUPAC Name |
tert-butyl N-[2-[4-(ethoxycarbonylsulfamoyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-5-23-15(20)18-25(21,22)13-8-6-12(7-9-13)10-11-17-14(19)24-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQVWVXTZXYWPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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